N-[phenyl(4-pyridinyl)methyl]-1-butanamine
Overview
Description
N-[phenyl(4-pyridinyl)methyl]-1-butanamine is an organic compound that features a phenyl group attached to a pyridine ring, which is further connected to a butanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[phenyl(4-pyridinyl)methyl]-1-butanamine typically involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide to form the intermediate alcohol. This intermediate is then subjected to reductive amination with butylamine under hydrogenation conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Halogenated phenyl or pyridine derivatives.
Scientific Research Applications
N-[phenyl(4-pyridinyl)methyl]-1-butanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[phenyl(4-pyridinyl)methyl]-1-butanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenyl and pyridine rings allow for π-π interactions and hydrogen bonding, facilitating binding to target sites. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N-[phenyl(4-pyridinyl)methyl]-1-propanamine
- N-[phenyl(4-pyridinyl)methyl]-1-pentanamine
- N-[phenyl(4-pyridinyl)methyl]-1-hexanamine
Comparison: N-[phenyl(4-pyridinyl)methyl]-1-butanamine is unique due to its specific chain length, which can influence its binding affinity and selectivity for certain targets. Compared to its analogs with shorter or longer chains, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
N-[phenyl(pyridin-4-yl)methyl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-3-11-18-16(14-7-5-4-6-8-14)15-9-12-17-13-10-15/h4-10,12-13,16,18H,2-3,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTGFTDPOVXTHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C1=CC=CC=C1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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